molecular formula C10H9FN2O3 B2612077 4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248316-71-2

4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2612077
CAS No.: 2248316-71-2
M. Wt: 224.191
InChI Key: GBTDEPKMTZMDOU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazolidine ring, which also contains a carboxylic acid and an oxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of 2-fluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the imidazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of fluorophenyl-substituted imidazolidine derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industry: It is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid
  • 4-(2-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid
  • 4-(2-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid

Uniqueness

4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make the compound particularly valuable in medicinal chemistry, where fluorine substitution is often used to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-7-4-2-1-3-6(7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTDEPKMTZMDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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